molecular formula C15H19ClN2O3 B2680562 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea CAS No. 899962-92-6

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea

Cat. No.: B2680562
CAS No.: 899962-92-6
M. Wt: 310.78
InChI Key: RUGMAOQFSFHHET-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea is a synthetic organic compound featuring a urea functional group bridged by a 1,4-dioxaspiro[4.4]nonane moiety and a 4-chlorophenyl ring. The spirocyclic scaffold incorporated in this molecule is of significant interest in medicinal chemistry. Spirocyclic structures, such as the 1,4-dioxaspiro[4.4]nonane unit, are characterized by their three-dimensional rigidity, which provides a stiff framework for the presentation of pharmacophoric groups and can contribute to improved selectivity and metabolic stability in drug discovery efforts . The core structure of this compound is analogous to other researched spirocyclic ureas, suggesting potential utility in early-stage investigative chemistry. A closely related analog, 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, has been documented, indicating a research interest in this chemical class, though the specific biological profile of the 4-chlorophenyl derivative remains to be fully characterized . Urea derivatives are widely explored in chemical biology for their ability to engage in hydrogen bonding, making them suitable for modulating protein-protein interactions or enzyme function. Researchers may investigate this compound as a potential building block for developing molecular glues or as a candidate for screening against therapeutic targets involved in immune signaling pathways, given that related molecular glue degraders are being studied for targets like VAV1, a protein involved in immune cell activation . The precise mechanism of action and specific research applications for this compound are not defined and require further experimental validation. It is presented to the scientific community as a high-purity chemical tool for proprietary research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-11-3-5-12(6-4-11)18-14(19)17-9-13-10-20-15(21-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGMAOQFSFHHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonane, can be synthesized through the reaction of cyclopentanone with ethylene glycol under acidic conditions to form the ketal.

    Nucleophilic Substitution: The spirocyclic intermediate is then reacted with a suitable nucleophile, such as an amine, to introduce the urea functionality. This step often involves the use of reagents like phosgene or isocyanates to form the urea linkage.

    Chlorophenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors, leading to changes in cellular signaling and function.

    DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea ()

  • Key Difference : Replaces the 4-chlorophenyl group with a 2,3-dimethoxyphenyl substituent.
  • Impact: Methoxy groups are electron-donating, which may alter electronic properties and hydrogen-bonding capacity compared to the electron-withdrawing chloro group.

Diflubenzuron ()

  • Structure : 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea.
  • Comparison : Both compounds share the 4-chlorophenyl-urea backbone, but diflubenzuron has a fluorinated benzoyl group instead of a spirocyclic system. The benzoyl group enhances lipophilicity, while the spiro structure in the target compound may improve photostability or reduce metabolic degradation .

Spirocyclic System Variations

3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 ()

  • Key Difference : Contains a 1-oxa-2,7-diazaspiro[4.5]decane core with additional methyl substituents.
  • Impact : The diaza spiro system introduces nitrogen heteroatoms, enabling hydrogen bonding and altering solubility. The methyl groups may sterically hinder interactions with biological targets compared to the dioxaspiro system in the target compound .

Structural and Functional Analysis

Molecular Geometry and Stability

This rigidity may enhance binding specificity to target enzymes (e.g., chitin synthase) compared to non-spiro analogs like diflubenzuron .

Data Table: Comparative Overview

Compound Name Spiro System Urea Substituents Key Functional Differences
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea (Target) 1,4-Dioxaspiro[4.4]nonane 4-Chlorophenyl High rigidity, potential metabolic stability
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea 1,4-Dioxaspiro[4.4]nonane 2,3-Dimethoxyphenyl Electron-donating groups may reduce activity
Diflubenzuron None 4-Chlorophenyl, 2,6-difluorobenzoyl High lipophilicity, known pesticidal activity
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 1-oxa-2,7-diazaspiro[4.5]decane 4-Chlorophenyl, methyl groups Nitrogen heteroatoms alter solubility and H-bonding

Biological Activity

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a spirocyclic core and a chlorophenyl group, which may influence its biological properties. The synthesis typically involves the cyclization of diols with ketones under acidic conditions, followed by the introduction of the urea moiety through reactions with isocyanates or amines.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial and fungal strains.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Enzyme Inhibition : It may interact with specific enzymes involved in metabolic pathways, potentially affecting their activity.

The mechanism by which this compound exerts its effects is likely multifaceted, involving:

  • Binding Affinity : The presence of chloro and dioxaspiro substituents may enhance binding to target proteins or enzymes.
  • Inhibition of Key Pathways : It may inhibit pathways critical for cell survival in cancerous cells or disrupt microbial metabolism.

Anticancer Activity

A study conducted on various derivatives of similar compounds demonstrated that modifications to the urea structure significantly impacted cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited an IC50 value of approximately 12 μM against MCF-7 cells, indicating substantial anticancer potential .

Antimicrobial Studies

In vitro assessments have shown that the compound exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting effectiveness comparable to standard antibiotics.

Comparative Analysis

The structural uniqueness of this compound can be contrasted with other similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundSpirocyclic core + chlorophenylAnticancer, antimicrobial
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamideSimilar spirocyclic structureModerate anticancer activity
3-(4-methoxyphenethyl)ureaLacks spirocyclic structureLimited biological activity

Q & A

Q. What are the recommended synthetic routes for 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea, and what experimental conditions ensure optimal yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the spiro-dioxolane core (1,4-dioxaspiro[4.4]nonane) via acid-catalyzed cyclization of diols and ketones . Subsequent functionalization includes alkylation or substitution at the 2-position of the spiro compound, followed by coupling with 4-chlorophenyl isocyanate to form the urea moiety. Key steps require anhydrous conditions, catalysts like triethylamine, and solvents such as dichloromethane or THF. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for confirming molecular structure. For example, spiro compounds like 1,4-dioxaspiro[4.4]nonane derivatives have been analyzed using Bruker APEX2 diffractometers, with refinement via SHELXL . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify spirocyclic geometry and substituent positions.
  • FT-IR : Confirmation of urea C=O and N-H stretches (~1640–1680 cm1^{-1} and ~3300 cm1^{-1}, respectively) .

Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?

Methodological Answer: Relevant properties include:

Property Value/Description Source
SolubilityLow in water; soluble in DMSO, DMF, chloroform
StabilityHygroscopic; store under inert gas (N2_2, Ar)
Melting PointRequires DSC analysis (data unavailable)

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines reaction path searches with information science to narrow optimal conditions (e.g., solvent polarity, temperature) . Software like Gaussian or ORCA can model spirocyclic strain energy and urea bond formation kinetics .

Q. What strategies resolve contradictions in crystallographic data between similar urea-spiro compounds?

Methodological Answer: Discrepancies in bond angles or torsion (e.g., spirocyclic vs. planar urea conformers) are addressed via:

  • Comparative Analysis : Cross-referencing datasets from analogs like 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea .
  • Statistical Refinement : Using programs like SHELXL to adjust thermal parameters and occupancy ratios .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) influencing packing .

Q. How does the electronic nature of the 4-chlorophenyl group influence biological activity, and how can this be experimentally probed?

Methodological Answer: The electron-withdrawing Cl substituent enhances urea’s hydrogen-bonding capacity, potentially affecting target binding (e.g., enzyme inhibition). Methods to evaluate this include:

  • SAR Studies : Synthesize analogs with substituents (e.g., -F, -NO2_2) and compare bioactivity .
  • Docking Simulations : Use AutoDock Vina to predict interactions with proteins like kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 → 90:10) .
  • Flash Chromatography : Employ silica gel (230–400 mesh) and ethyl acetate/hexane eluents .
  • Membrane Technologies : Nanofiltration to remove low-MW impurities .

Q. How can experimental design (DoE) minimize variability in pharmacological assays?

Methodological Answer: Apply factorial design to optimize variables (e.g., concentration, incubation time). For example:

Factor Levels Response
Compound concentration1 µM, 10 µM, 100 µMIC50_{50}
Incubation time24 h, 48 h, 72 hCell viability (%)
Statistical tools like ANOVA and response surface methodology (RSM) identify significant factors .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported bioactivity data for structurally similar urea derivatives?

Methodological Answer:

  • Meta-Analysis : Compile data from PubChem, ChEMBL, and crystallographic databases (e.g., CCDC) .
  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, solvent controls) .
  • Machine Learning : Train models on existing datasets to predict outliers or false positives .

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